4-Benzyl-1-oxa-4-azaspiro[5.5]undecan-9-one

Antituberculosis MmpL3 inhibition Spirocyclic scaffold

This N-4-benzyl-9-keto spiro[5.5] framework is not interchangeable with generic spiro-piperidines. Its precise regiochemistry—benzyl at N‑4 and ketone at position 9—provides a distinct hydrogen-bonding geometry and π-stacking anchor absent in N‑9 regioisomers or alkyl-substituted variants. The 9-ketone serves as a derivatization handle for reductive amination or oxime ligation, enabling systematic SAR exploration of MmpL3 inhibitors and 17β-HSD3 targets. Balanced cLogP (~2.5) aligns with CNS druglikeness parameters.

Molecular Formula C16H21NO2
Molecular Weight 259.349
CAS No. 2253640-93-4
Cat. No. B2763074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzyl-1-oxa-4-azaspiro[5.5]undecan-9-one
CAS2253640-93-4
Molecular FormulaC16H21NO2
Molecular Weight259.349
Structural Identifiers
SMILESC1CC2(CCC1=O)CN(CCO2)CC3=CC=CC=C3
InChIInChI=1S/C16H21NO2/c18-15-6-8-16(9-7-15)13-17(10-11-19-16)12-14-4-2-1-3-5-14/h1-5H,6-13H2
InChIKeyUJSADZFRTJAYTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Benzyl-1-oxa-4-azaspiro[5.5]undecan-9-one (CAS 2253640-93-4): Spirocyclic Heterocycle for Targeted Medicinal Chemistry and Chemical Biology


4-Benzyl-1-oxa-4-azaspiro[5.5]undecan-9-one is a synthetic spirocyclic heterocycle combining a tetrahydrofuran ring and a piperidine ring within a rigid [5.5]-spiro framework, bearing an N-benzyl substituent at position 4 and a ketone at position 9. It belongs to the broader 1-oxa-4-azaspiro[5.5]undecane family, a scaffold that has been explored as a privileged structure in medicinal chemistry for targeting enzymes such as 17β-hydroxysteroid dehydrogenase type 3 and mycobacterial MmpL3 . This specific benzyl-ketone substitution pattern confers distinct physicochemical properties—including modulated basicity and lipophilicity—that differentiate it from other regioisomeric or substituent variants used in drug discovery campaigns .

Why 4-Benzyl-1-oxa-4-azaspiro[5.5]undecan-9-one Cannot Be Replaced by a Generic Spirocyclic Analog


Spirocyclic building blocks are not functionally interchangeable. Within the 1-oxa-4-azaspiro[5.5]undecane family, relocation of the nitrogen atom from position 4 to position 9—as in the 1-oxa-9-azaspiro[5.5]undecane regioisomers investigated as MmpL3 inhibitors—produces a fundamentally different hydrogen-bonding geometry and electron-density distribution, as demonstrated by molecular docking studies . Similarly, altering the substituent at N‑4 from benzyl to tert‑butyl or Boc changes both steric bulk and metabolic stability. The ketone at position 9 provides a reactive handle for further derivatization (e.g., reductive amination to the amine analog CAS 1369109-58-9), whereas the benzyl group contributes to π-stacking interactions that are absent in unsubstituted or alkyl-substituted variants. Substituting this compound with a generic spiro-piperidine without verifying the precise regiochemistry and functional-group complementarity risks failure in target engagement, selectivity, and synthetic tractability .

Quantitative Differentiation Evidence for 4-Benzyl-1-oxa-4-azaspiro[5.5]undecan-9-one vs. Closest Analogs


Regioisomeric Nitrogen Placement (N-4 vs. N-9): Impact on Antitubercular Target Engagement

The 1-oxa-4-azaspiro[5.5]undecane core containing the target compound places the nitrogen at position 4, whereas the antitubercular 1-oxa-9-azaspiro[5.5]undecane series (reported by Komarova et al., 2024) positions nitrogen at position 9. This regioisomeric shift alters the spatial orientation of the basic amine toward the MmpL3 binding pocket. For the 9-aza series, the most active compounds displayed MIC₉₀ values of 0.4–1.6 µg mL⁻¹ against M. tuberculosis H37Rv, exceeding the activity of the comparator drug isoniazid (MIC = 0.2 µg mL⁻¹) in some cases . No equivalent MIC data are currently published for the 4-aza regioisomer. For procurement, the 4-aza scaffold offers a structurally orthogonal starting point for MmpL3 inhibitor optimization, with the potential to explore a distinct region of chemical space not addressed by the 9-aza series. [Cross-study comparable]

Antituberculosis MmpL3 inhibition Spirocyclic scaffold Regioisomer comparison

Ketone at C-9 vs. Amine at C-9: Divergent Physicochemical Properties and Synthetic Utility

The target compound possesses a ketone at position 9 (CAS 2253640-93-4, M.W. ≈ 259.34 g mol⁻¹, formula C₁₆H₂₁NO₂), whereas its amine analog 4-benzyl-1-oxa-4-azaspiro[5.5]undecan-9-amine (CAS 1369109-58-9) has a significantly increased molecular weight (260.37 g mol⁻¹, C₁₆H₂₄N₂O) due to reduction of the carbonyl to CH–NH₂ . The ketone confers a hydrogen-bond acceptor capability (calculated logP ≈ 2.5) and serves as a versatile handle for reductive amination, oxime formation, and Grignard additions, whereas the amine analog is a hydrogen-bond donor and primarily participates in amide coupling or reductive alkylation. On Chemsrc, the target compound is listed with density 1.16±0.1 g cm⁻³, boiling point 426.8±35.0 °C, and flash point 212.0±26.0 °C (predicted), whereas the amine analog has density 1.12±0.1 g cm⁻³, boiling point 438.4±30.0 °C, and flash point 218.9±25.0 °C . The 12 °C higher boiling point and 7 °C higher flash point of the amine reflect stronger intermolecular hydrogen bonding, altering purification and storage requirements. [Direct head-to-head comparison]

Synthetic intermediate Reductive amination Physicochemical profiling Building block comparison

N-Benzyl Substituent Contribution vs. Unsubstituted or N-Boc Analogs: Lipophilicity and Steric Profile

The N-benzyl group on the target compound increases lipophilicity (cLogP estimated at ~2.5) compared to the unsubstituted 1-oxa-4-azaspiro[5.5]undecane (CAS 3970-87-4, cLogP ~1.0). For spiro[isochroman-piperidine] histamine-release inhibitors (Yamato et al., J. Med. Chem. 1981, 24, 194–198), the 1′-benzyl-substituted analog exhibited 67% inhibition of compound 48/80-induced histamine release at 10 µM, while the N-methyl analog showed substantially lower activity, and larger N‑alkyl groups (e.g., 1′-pentyl) also reduced potency, indicating an optimal lipophilic window . Although these data are for the spiro[isochroman-3,4-piperidine] series rather than the oxa-azaspiro scaffold, the structure–activity relationship of the N-benzyl group as a privileged pharmacophoric element is class-level conserved. The Boc-protected analog (4-Boc-1-oxa-4-azaspiro[5.5]undecane) adds substantial steric bulk and is primarily a protected intermediate, not suited for direct biological testing . [Class-level inference]

Lipophilicity N-substituent SAR Druglikeness Membrane permeability

One-Atom Scaffold Divergence: 4-Benzyl-1-oxa-4-azaspiro[5.5]undecan-9-one vs. 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one

Replacing the 9-ketone carbon with a nitrogen yields 4-benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one (CAS 151096-96-7), introducing an additional hydrogen-bond donor and altering the electrostatic surface. Whereas the target compound has one H-bond acceptor (ketone) and no H-bond donor, the diaza analog has two acceptors and one donor (secondary amine). In a structurally analogous context, the (3S)-3-benzyl-1-oxa-4-azaspiro[5.5]undecan-2-one (a stereoisomer of the target bearing a 2-keto instead of 9-keto) showed 24.2–24.3% inhibition of 17β-hydroxysteroid dehydrogenase type 3 at 0.1–1 µM in enzyme assays . The 2-keto placement provides a direct interaction with the catalytic triad, an interaction that the 9-keto geometry cannot replicate. The target compound’s 9-keto placement is structurally distinct and projects the carbonyl into a different vector, enabling alternative covalent or non-covalent engagement strategies. [Supporting evidence]

Diazaspiro scaffold Hydrogen-bonding capacity Enzyme inhibition Scaffold selection

Commercial Availability and Purity Benchmarking Against Closest Available Analogs

Among the 1-oxa-4-azaspiro[5.5]undecane family, 4-benzyl-1-oxa-4-azaspiro[5.5]undecan-9-one (CAS 2253640-93-4) is listed on Chemsrc and multiple international chemical supplier catalogs as a research-grade compound, typically at 95–98% purity . In contrast, the amine analog (CAS 1369109-58-9) and the diaza analog (CAS 151096-96-7) are available from a narrower set of suppliers, and the unsubstituted parent 1-oxa-4-azaspiro[5.5]undecane (CAS 3970-87-4) is cataloged primarily as a specialty reagent with limited stock . The benzyl-ketone substitution pattern is specifically enumerated in vendor databases under the spiro[isochroman-piperidine] family classification, which enhances traceability and reorder reliability compared to less-common substitution patterns. [Supporting evidence]

Procurement Purity comparison Supply chain Catalog benchmarking

High-Value Application Scenarios for 4-Benzyl-1-oxa-4-azaspiro[5.5]undecan-9-one Guided by Differentiation Evidence


Structurally Orthogonal MmpL3 Inhibitor Lead Generation (Antituberculosis Drug Discovery)

For research teams targeting Mycobacterium tuberculosis MmpL3, the N-4 regioisomer offers a geometry distinct from the published N-9 series (Komarova et al., 2024). The benzyl substituent provides a lipophilic anchor predicted to occupy the hydrophobic entry channel of MmpL3 . The 9-ketone can be derivatized via reductive amination to generate libraries exploring the SAR of the distal ring, a strategy that has yielded sub-micromolar MIC values in the 9-aza series and may be translatable to the 4-aza scaffold .

Diversification-Ready Building Block for CNS-Targeted Compound Libraries

The balanced cLogP (~2.5) and the presence of a basic amine (N-4) adjacent to an H-bond-accepting oxygen (O-1) align with CNS druglikeness parameters. The spiro[isochroman-piperidine] SAR demonstrated that N-benzyl substitution outperforms smaller alkyl groups in cell-based histamine-release assays (Yamato et al., J. Med. Chem. 1981) . The 9-ketone enables late-stage functionalization via oxime ligation or Wittig chemistry, allowing systematic exploration of the eastern hemisphere of the molecule without altering the spiro core geometry.

Enzyme Inhibitor Scaffold for 17β-HSD3 and Related Short-Chain Dehydrogenases

The (3S)-3-benzyl-1-oxa-4-azaspiro[5.5]undecan-2-one scaffold has demonstrated direct enzyme inhibition of 17β-HSD3 (24% at 0.1–1 µM) . The target compound’s 9-keto regioisomer provides a complementary vector for exploring the substrate-binding pocket. Systematic comparison of 2-keto vs. 9-keto geometries can reveal the optimal carbonyl placement for catalytic-site engagement, supporting structure-based design of selective steroidal enzyme inhibitors.

Multi-Step Synthetic Intermediate for Spiro-Fused Natural Product Analogs

The 1-oxa-4-azaspiro[5.5]undecane core is present in azaspiracid natural products. The target compound’s benzyl group can be removed under hydrogenolysis to reveal the free NH for further elaboration, while the spirocyclic ketone can undergo Baeyer-Villiger oxidation or Beckmann rearrangement to access lactone or lactam ring-expanded scaffolds. The predicted boiling point (427 °C) and flash point (212 °C) support safe handling under standard laboratory conditions, and the multi-vendor availability ensures supply continuity for multi-step synthesis campaigns .

Quote Request

Request a Quote for 4-Benzyl-1-oxa-4-azaspiro[5.5]undecan-9-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.